molecular formula C7H9NO B079350 3-(Methylamino)phenol CAS No. 14703-69-6

3-(Methylamino)phenol

Cat. No. B079350
CAS RN: 14703-69-6
M. Wt: 123.15 g/mol
InChI Key: KLLOEOPUXBJSOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Methylamino)phenol involves several steps that require precise control over reaction conditions to achieve high yields and purity. A related synthesis involves the condensation of amino-substituted benzenethiols with halo-nitrobenzenes, followed by formylation to produce phenothiazines, which share structural similarities with 3-(Methylamino)phenol (Thomas, Gupta, & Gupta, 2002). Additionally, the synthesis of ligands with phenolic subunits demonstrates the versatility of phenol derivatives in coordination chemistry and their potential as ligands in metal complexes (Ambrosi et al., 2003).

Scientific Research Applications

  • Anticancer Activity : Schiff bases derived from compounds like 3-(Methylamino)phenol have shown potential in anticancer activity. For instance, synthesized Schiff bases demonstrated cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Uddin et al., 2020).

  • Atmospheric CO2 Fixation : A study explored the formation of a nickel(II) triangle structure through atmospheric CO2 uptake, involving a compound similar to 3-(Methylamino)phenol. This finding has implications for CO2 fixation and environmental applications (Mukherjee et al., 2008).

  • Catalysis : In the field of catalysis, compounds related to 3-(Methylamino)phenol have been studied for their role in the methylation of phenol, indicating their utility in chemical synthesis and industrial processes (Mathew et al., 2002).

  • Chemical Synthesis and Polymerization : Tungsten(VI) complexes with aminobis(phenolato) ligands have been synthesized for applications in ring-opening metathesis polymerization of norbornene, demonstrating the utility of such compounds in polymer chemistry (Lehtonen & Sillanpää, 2004).

  • Fluorescent Chemosensors : Polyaminophenolic compounds, related to 3-(Methylamino)phenol, have been investigated for their potential as fluorescent chemosensors for ions like H+ and Zn(II), relevant in biological and environmental sensing (Ambrosi et al., 2009).

  • Hair Dye Safety Assessment : The safety of 3-Methylamino-4-Nitrophenoxyethanol, a derivative of 3-(Methylamino)phenol, was assessed in hair dyes, indicating its relevance in cosmetic applications (Becker, 2008).

  • DNA Interaction and Anticancer Agents : Metal(II) complexes with Schiff base ligands, including those derived from 3-(Methylamino)phenol, have been studied for their interaction with DNA and potential as anticancer agents (Rani et al., 2020).

Safety And Hazards

3-(Methylamino)phenol is classified under GHS07 for safety . It may be harmful if swallowed, inhaled, or absorbed through the skin . It can cause skin, eye, and respiratory tract irritation . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for 3-(Methylamino)phenol are not mentioned in the search results, phenolic compounds in general are being studied for their potential applications in environmental pollution control . For example, heterogeneous catalytic ozonation, a process that uses catalysts like zeolites to degrade phenolic compounds, is being explored as an environmentally friendly and sustainable method for treating water pollution .

properties

IUPAC Name

3-(methylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLOEOPUXBJSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445267
Record name 3-(Methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)phenol

CAS RN

14703-69-6
Record name 3-(Methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylamino)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Aminophenol (5.37 g, 49.2 mmol) in ethylformate (30 mL) was treated with p-toluenesulfonic acid (50 mg) and heated at reflux. After 18 hours, the volatiles were evaporated under reduced pressure. The residue was taken up in ethyl acetate and washed with 1N HCl, saturated NaHCO3, brine, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was dissolved in THF (25 mL) and treated with 1M borane tetrahydofuran complex (27.2 mL, 27.2 mmol) in THF. After 18 hours at ambient temperature, the mixture was carefully quenched by addition of 1N HCl. After stirring for 30 minutes, the solution was basified and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (30% ethyl acetate/hexanes) to provide the title compound as a viscous yellow oil (1.72 g, 28% yield). 1H NMR (300 MHz, CDCl3) δ 7.03 (t, 1H), 6.13-6.24 (m, 2H), 6.11 (t, 1H), 4.54 (bs, 1H), 3.72 (bs, 1H), 2.82 (s, 3H); MS (DCI/NH3) 124 (M+H)+, 141 (M+NH4)+.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
XX Chen, LY Niu, N Shao, QZ Yang - Analytical chemistry, 2019 - ACS Publications
Nitric oxide (NO) and glutathione (GSH) have interplaying roles in oxidant-antioxidant balance. In this work, we developed the first example of a single fluorescent probe that displayed a …
Number of citations: 78 pubs.acs.org
AB Hill - British Medical Journal, 1952 - ncbi.nlm.nih.gov
… For example, one patient showed a 3.0-cm.diameter erythema wheal 48 hours after the application of 3-methylamino-phenol. This effect was considered surprising and the test was …
Number of citations: 3 www.ncbi.nlm.nih.gov
G ORGANE - europepmc.org
… For example, one patient showed a 3.0-cm.diameter erythema wheal 48 hours after the application of 3-methylamino-phenol. This effect was considered surprising and the test was …
Number of citations: 0 europepmc.org
M Honing, D Barceló, BLM van Baar… - Journal of mass …, 1996 - Wiley Online Library
The formation of solvent adduct ions in thermospray and ionspray mass spectrometry was studied for twelve aromatic amines: aniline,N‐methylaniline,N,N‐dimethylaniline, 3‐…
YF Kang, LY Niu, QZ Yang - Chinese Chemical Letters, 2019 - Elsevier
Biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) play important roles in physiological processes, and the detection of thiol using fluorescent probes has …
Number of citations: 79 www.sciencedirect.com
G Organe - British Medical Journal, 1952 - ncbi.nlm.nih.gov
… For example, one patient showed a 3.0-cm.diameter erythema wheal 48 hours after the application of 3-methylamino-phenol. This effect was considered surprising and the test was …
Number of citations: 4 www.ncbi.nlm.nih.gov
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com
L Wang, J Zhang, X An, H Duan - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
Nitric oxide (NO) is an important gaseous signaling molecule related to various human diseases. To investigate the biological functions of NO, many strategies have been developed for …
Number of citations: 41 pubs.rsc.org
T Kida, N Takahashi, MX Mori, JH Sun, H Oota… - RSC Medicinal …, 2022 - pubs.rsc.org
Transient receptor potential cation channel subfamily V member 1 (TRPV1)-targeted compounds were synthesized by modifying the structure of SB366791, a pharmaceutically …
Number of citations: 1 pubs.rsc.org
X Chen, H Gu, X Sun, J Tian, Q Li, T Pan… - Water Science and …, 2023 - iwaponline.com
Approximately 20% of concentrate will be produced from coal gasification wastewater after reverse osmosis treatment. The organic matter contained in the concentrate affects its …
Number of citations: 4 iwaponline.com

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